Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl-
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Overview
Description
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene ringsIt is formed through the incomplete combustion of organic matter and is often found in industrial emissions, vehicle exhaust, and cigarette smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- typically involves multiple steps, including cyclization, oxidation, and functional group modifications. One common synthetic route involves the cyclization of appropriate precursors followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Scientific Research Applications
Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which Dibenz(a,j)anthracene-3,4-dione, 7,14-dimethyl- exerts its effects involves its interaction with cellular components. It can be metabolically activated to form reactive intermediates that interact with DNA, leading to mutations and potential carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with a similar structure but different ring fusion pattern.
Benzo(a)pyrene: A well-known PAH with significant research on its carcinogenic properties.
Chrysene: A PAH with fewer benzene rings but similar chemical behavior
Uniqueness
Its distinct chemical properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
114326-35-1 |
---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-dione |
InChI |
InChI=1S/C24H16O2/c1-13-16-8-7-15-5-3-4-6-18(15)22(16)14(2)23-17(13)9-10-20-19(23)11-12-21(25)24(20)26/h3-12H,1-2H3 |
InChI Key |
JSZXYCIZBMYBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=O)C5=O)C |
Origin of Product |
United States |
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